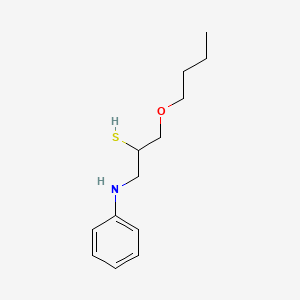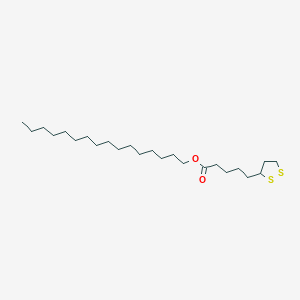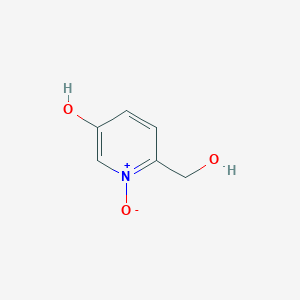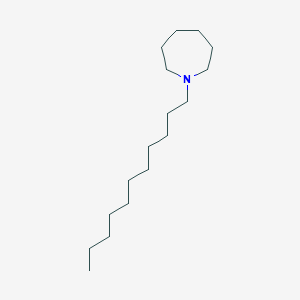
1-Undecylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecylazepane is a seven-membered heterocyclic compound with an undecyl group attached to the nitrogen atom. This compound is part of the azepane family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a seven-membered ring containing one nitrogen atom and an undecyl side chain, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecylazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-11-undecene with azepane in the presence of a base can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Undecylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group can be replaced with other functional groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, alkylated products
Scientific Research Applications
1-Undecylazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 1-Undecylazepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The undecyl side chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate membrane-associated processes.
Comparison with Similar Compounds
1-Undecylazepane can be compared with other azepane derivatives, such as:
1-Decylazepane: Similar structure but with a shorter side chain, leading to different physicochemical properties.
1-Dodecylazepane: Longer side chain, which may affect its solubility and interaction with biological membranes.
1-Phenylazepane: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and biological activity.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
79089-51-3 |
|---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1-undecylazepane |
InChI |
InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-12-15-18-16-13-10-11-14-17-18/h2-17H2,1H3 |
InChI Key |
VRGGECKZLKBKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


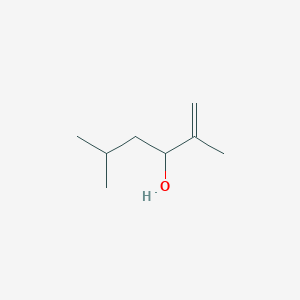
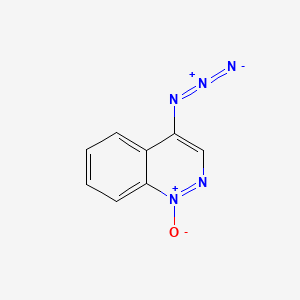
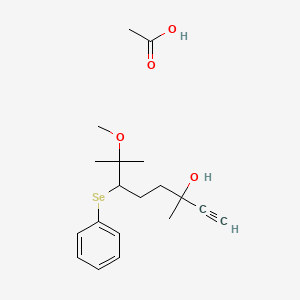
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
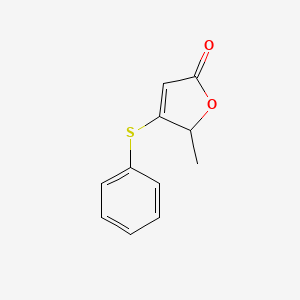
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
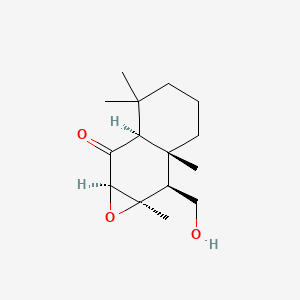
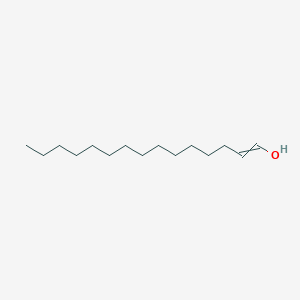

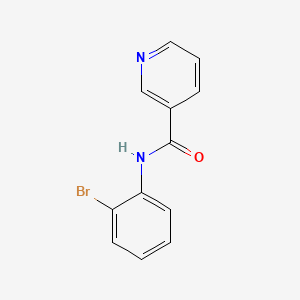
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
